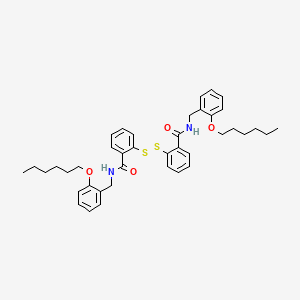
Benzamide, 2,2'-dithiobis(N-((2-(hexyloxy)phenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)-: is a chemical compound with the molecular formula C16H16N2O2S2. It is part of a collection of rare and unique chemicals used primarily by early discovery researchers. This compound is known for its significant biological properties, including antibacterial and antifungal activities .
Chemical Reactions Analysis
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it useful in biological studies.
Medicine: Research into benzamide derivatives has revealed their potential in antiproliferative activities, particularly against cancer cell lines.
Industry: It is used in the development of new materials and as an antiseptic in cosmetics.
Mechanism of Action
The mechanism by which Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms. The antiproliferative effects against cancer cells may involve the inhibition of specific signaling pathways and induction of apoptosis.
Comparison with Similar Compounds
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- can be compared with other similar compounds, such as:
2,2’-dithiobis(N-methylbenzamide): This compound has a similar structure but lacks the hexyloxyphenyl group, which may affect its biological activity.
N,N’- (2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide): This derivative exhibits significant antibacterial and antifungal activities, similar to Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)-.
Properties
CAS No. |
37806-21-6 |
|---|---|
Molecular Formula |
C40H48N2O4S2 |
Molecular Weight |
685.0 g/mol |
IUPAC Name |
N-[(2-hexoxyphenyl)methyl]-2-[[2-[(2-hexoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C40H48N2O4S2/c1-3-5-7-17-27-45-35-23-13-9-19-31(35)29-41-39(43)33-21-11-15-25-37(33)47-48-38-26-16-12-22-34(38)40(44)42-30-32-20-10-14-24-36(32)46-28-18-8-6-4-2/h9-16,19-26H,3-8,17-18,27-30H2,1-2H3,(H,41,43)(H,42,44) |
InChI Key |
HFKWXPONZYEQGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC=CC=C4OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



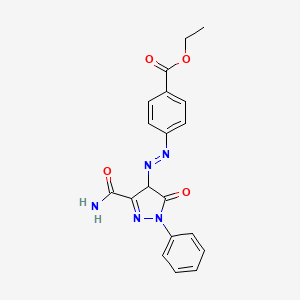
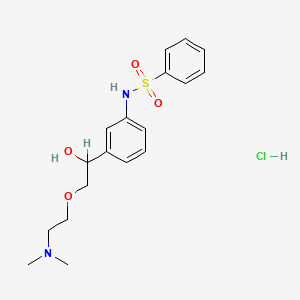
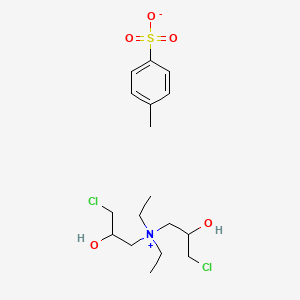

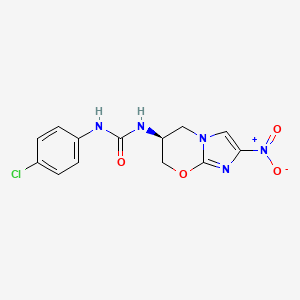
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)

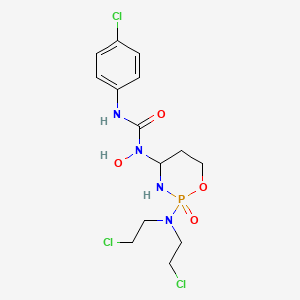
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)
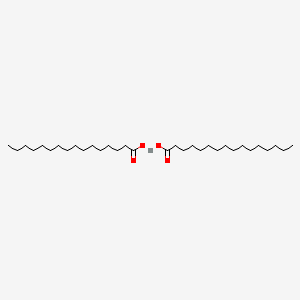

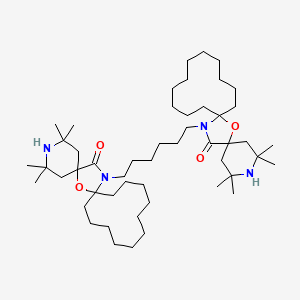
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)
